molecular formula C16H15ClO3 B1451955 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-84-9

3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride

Cat. No.: B1451955
CAS No.: 1160250-84-9
M. Wt: 290.74 g/mol
InChI Key: JQIMZJUWGICQJM-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride (CAS: 1160250-97-4) is an aromatic acid chloride with the molecular formula C₁₅H₁₃ClO₂ and a molecular weight of 260.72 g/mol . Structurally, it features a benzoyl chloride core substituted with a methoxy group at the 3-position and a 3-methylbenzyloxy group at the 4-position. This compound is highly reactive due to the electrophilic carbonyl chloride group, making it useful in acylations for synthesizing esters, amides, or other derivatives.

Properties

IUPAC Name

3-methoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-4-3-5-12(8-11)10-20-14-7-6-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIMZJUWGICQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 3-Methoxy-4-hydroxybenzoic acid (or 3-methoxybenzoic acid derivatives)
  • 3-Methylbenzyl alcohol
  • Chlorinating agents: Thionyl chloride (SOCl₂), triphosgene, or related reagents
  • Bases: Pyridine or triethylamine (to neutralize HCl generated)
  • Solvents: Dichloroethane, dimethylformamide (DMF), or other inert solvents

Stepwise Synthesis

Step Reaction Conditions Notes
1 Conversion of 3-methoxy-4-hydroxybenzoic acid to benzoyl chloride React with thionyl chloride or triphosgene in solvent (e.g., dichloroethane), 40-110°C, reflux or dropwise addition Use of initiators such as DMF or pyridine improves yield and controls reaction rate; reaction time 1-6 hours depending on reagent
2 Alkylation to form 3-methylbenzyloxy substituent React benzoyl chloride intermediate with 3-methylbenzyl alcohol in presence of base (pyridine or triethylamine), room temperature to mild heating Base scavenges HCl; reaction monitored by TLC or GC; yields typically high

Representative Reaction Scheme

$$
\text{3-Methoxy-4-hydroxybenzoic acid} + \text{SOCl}2 \xrightarrow[\text{DMF}]{\text{reflux}} \text{3-Methoxy-4-hydroxybenzoyl chloride} + \text{SO}2 + \text{HCl}
$$

$$
\text{3-Methoxy-4-hydroxybenzoyl chloride} + \text{3-methylbenzyl alcohol} \xrightarrow[\text{pyridine}]{\text{RT}} \text{this compound} + \text{HCl}
$$

Industrial and Research-Scale Preparation Insights

Use of Triphosgene as Chlorinating Agent

  • Triphosgene (BTC-C2H4Cl2) is an effective and safer alternative to phosgene gas for industrial-scale acyl chloride synthesis.
  • The reaction is carried out in solvents like dichloroethane at controlled temperatures (40-45°C) with slow addition of triphosgene solution to control HCl evolution and improve safety.
  • Initiators such as DMF or pyridine (4-6 mol% relative to acid) catalyze the reaction, enhancing yield and purity.
  • Typical molar ratios: acid : initiator : triphosgene = 1 : 0.04-0.06 : 0.31; solvent to acid mass ratio 2-4:1.
  • Reaction time: 1-2 hours followed by vacuum distillation to isolate the acyl chloride with >98% purity and yields near 98%.

Thionyl Chloride Method

  • Traditional method involves refluxing 3-methoxybenzoic acid with excess thionyl chloride for 3-6 hours.
  • Generates sulfur dioxide and hydrogen chloride gases, requiring efficient gas scrubbing.
  • Reaction conditions are harsher and purification more challenging compared to triphosgene method.
  • Suitable for small-scale laboratory synthesis.

Alkylation with 3-Methylbenzyl Alcohol

  • The benzoyl chloride intermediate reacts with 3-methylbenzyl alcohol in the presence of a base.
  • The base neutralizes the HCl formed, preventing side reactions.
  • Reaction is typically performed at room temperature or slightly elevated temperatures.
  • The steric bulk of the 3-methylbenzyl group may slow reaction rates slightly but yields remain high.
  • The product is isolated by standard organic workup and purification techniques (e.g., recrystallization or chromatography).

Comparative Analysis of Preparation Methods

Parameter Thionyl Chloride Method Triphosgene Method
Reaction Temperature Reflux (~70-80°C) Mild (40-45°C)
Reaction Time 3-6 hours 1-2 hours
By-products SO₂, HCl gases HCl gas (less SO₂)
Safety Requires gas scrubbing, more hazardous Safer, controlled addition
Purity Moderate, requires careful purification High (>98%)
Yield Moderate to high High (up to 98%)
Scalability Limited by gas handling Suitable for industrial scale

Summary Table of Preparation Methods

Step Method Reagents Conditions Yield (%) Purity (%) Notes
Acyl chloride formation Thionyl chloride SOCl₂ Reflux 3-6 h 80-90 ~95 Generates SO₂, requires gas scrubbing
Acyl chloride formation Triphosgene + DMF Triphosgene, DMF 40-45°C, 1-2 h 95-98 >98 Mild, industrially preferred
Etherification Base-mediated alkylation 3-Methylbenzyl alcohol, pyridine RT to 50°C, 1-3 h 90-95 >98 Neutralizes HCl, high yield

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₆H₁₅ClO₃
Molecular Weight : 290.75 g/mol
Functional Groups :

  • Benzoyl chloride (-C(=O)Cl)
  • Methoxy group (-OCH₃)
  • Benzyl ether group (-O-C₆H₄-CH₃)

The presence of the benzoyl chloride functional group allows for nucleophilic acyl substitution reactions, while the methoxy group can undergo methylation or demethylation reactions under specific conditions. This reactivity underpins its application in various synthesis processes.

Organic Synthesis

3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride serves as a crucial intermediate in the synthesis of more complex organic compounds. Its ability to react with nucleophiles makes it suitable for forming amides and esters, which are essential in creating pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential biological activities. Studies focus on its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents. For instance:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, altering their function.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties that could disrupt bacterial cell membranes or inhibit essential metabolic processes.

Material Science

The compound is also explored for its applications in material science, particularly in developing specialty chemicals and materials for research and development purposes. Its unique chemical properties allow it to be utilized in creating novel materials with tailored functionalities.

Case Study 1: Enzyme Interaction

A study investigated the binding affinity of this compound with various biological targets. The results indicated that the compound exhibited significant inhibition of certain enzyme activities, suggesting its potential as a therapeutic agent in metabolic disorders .

Case Study 2: Antimicrobial Properties

Research has shown that this compound demonstrates antimicrobial activity against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. This finding opens avenues for further exploration in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The benzoyl chloride group is highly reactive and can form stable amide or ester linkages with amines or alcohols, respectively. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of benzoyl chloride derivatives are heavily influenced by substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
Benzoyl chloride C₇H₅ClO 140.57 None (parent compound) High reactivity; standard acylation agent
4-Methoxy benzoyl chloride C₈H₇ClO₂ 170.59 Methoxy group at 4-position Moderate reactivity; electron-donating methoxy reduces electrophilicity
4-Methyl benzoyl chloride C₈H₇ClO 154.59 Methyl group at 4-position Slightly reduced reactivity compared to benzoyl chloride; steric hindrance from methyl
3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (isomer) C₁₅H₁₃ClO₂ 260.72 Methoxy at 3-position; 2-methylbenzyloxy at 4-position Similar to target compound but with ortho-methyl group; increased steric hindrance may lower reaction rates
3-Nitro benzoyl chloride C₇H₄ClNO₃ 185.57 Nitro group at 3-position High reactivity; electron-withdrawing nitro enhances electrophilicity

Physical Properties and Stability

  • Solubility and Stability: The lipophilic 3-methylbenzyloxy group enhances organic solubility compared to unsubstituted benzoyl chloride. However, this group may also contribute to instability in humid environments, as acid chlorides are prone to hydrolysis . No boiling point data are available for the target compound, but its higher molecular weight suggests lower volatility than benzoyl chloride (BP: 198°C) .

Research Findings and Industrial Relevance

  • Triazine Synthesis: Derivatives of the target compound, such as methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate, have been synthesized using analogous benzoyl chlorides. These reactions require precise temperature control and chromatographic purification, highlighting the compound’s sensitivity .

Biological Activity

3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride is an organic compound notable for its structural features, including a methoxy group and a benzoyl chloride moiety. Its molecular formula is C16H15ClO3C_{16}H_{15}ClO_3 with a molecular weight of 290.75 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant, antiproliferative, and enzyme modulation effects.

Chemical Structure and Properties

The compound features a benzoyl chloride functional group that is reactive in nucleophilic acyl substitution reactions, allowing it to form amides or esters with various nucleophiles. The presence of the methoxy group enhances its chemical properties, making it valuable in organic synthesis. Its unique structural configuration contributes to its distinct biological activities.

Biological Activities

Research indicates several key biological activities associated with this compound:

  • Antioxidant Activity : This compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Antiproliferative Effects : In vitro studies have shown that it can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent. For instance, it demonstrated cytotoxicity against Hep-G2 and A2058 cancer cell lines while sparing normal human fibroblasts, indicating a favorable therapeutic index.
  • Enzyme Modulation : The compound enhances the activity of proteasomal and lysosomal pathways, which are crucial for cellular protein degradation and turnover. Activation of cathepsins B and L was observed at concentrations as low as 5 μM.

Cell-Based Assays

In a study evaluating benzoic acid derivatives, this compound significantly activated cathepsins B and L. This activation correlates with enhanced proteasomal activity, suggesting its role in promoting cellular homeostasis and potentially influencing cancer pathways .

Cytotoxicity Evaluation

Further investigations revealed that while the compound inhibited the proliferation of specific cancer cell lines, it did not exhibit cytotoxicity in normal human fibroblasts at effective concentrations. This selectivity suggests its potential for therapeutic applications with reduced side effects .

Comparative Analysis

A comparative study of several benzoic acid derivatives highlighted that this compound exhibited superior activity in enhancing proteasome function and modulating autophagy pathways. These findings position it as a promising candidate for further development as an anti-aging or anti-cancer agent .

The exact mechanism of action is still under investigation; however, it is believed that the compound interacts with specific molecular targets and pathways involved in cancer progression and inflammation. Its ability to modulate enzyme activity suggests potential therapeutic roles in these areas.

Summary Table of Biological Activities

Activity Description
AntioxidantProtects cells from oxidative stress
AntiproliferativeInhibits growth of cancer cell lines (e.g., Hep-G2, A2058)
Enzyme ModulationActivates cathepsins B and L; enhances proteasomal activity
SelectivityExhibits cytotoxicity against cancer cells while sparing normal cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via sequential etherification and acylation reactions. For example, a benzyl ether intermediate (e.g., 3-methoxy-4-hydroxybenzoic acid) can be reacted with 3-methylbenzyl bromide under basic conditions (K₂CO₃/DMF), followed by conversion to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Optimizing stoichiometry (1.2–1.5 equivalents of SOCl₂) and reaction time (4–6 hours at reflux) improves yields .
  • Key Considerations : Monitor reaction progress via TLC (hexane/EtOAc, 3:1) and ensure anhydrous conditions to avoid hydrolysis of the acyl chloride.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C3, benzyloxy at C4). Aromatic protons appear as multiplets between δ 6.8–7.5 ppm .
  • Mass Spectrometry : ESI-MS or EI-MS verifies molecular weight (e.g., [M+H]+ at m/z 316.3) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for synthetic intermediates) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Hazards : The acyl chloride is moisture-sensitive, corrosive, and releases HCl upon hydrolysis. Avoid inhalation and skin contact .
  • Mitigation : Use PPE (gloves, goggles, lab coat), work in a fume hood, and store under inert gas (argon) in a desiccator .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the stability of this compound under varying storage conditions?

  • Contradiction Analysis : Some studies report decomposition at room temperature (>72 hours), while others suggest stability at 4°C for weeks.
  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 1 week) with HPLC monitoring. Use Karl Fischer titration to correlate degradation with moisture content .

Q. What strategies minimize side reactions (e.g., dimerization) during its use as an acylating agent in peptide synthesis?

  • Optimization :

  • Solvent Choice : Use polar aprotic solvents (DMF, THF) to stabilize the reactive intermediate.
  • Temperature Control : Maintain reactions at 0–5°C to suppress nucleophilic side reactions.
  • Additives : Add 1–2% DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Q. How can this compound be applied in derivatization for targeted metabolomics studies?

  • Methodology : React with primary/secondary amines in biological samples (e.g., neurotransmitters) to form stable benzamide derivatives. Optimize reaction pH (8.5–9.0) and time (30 minutes at 60°C) for maximal derivatization. Validate using LC-MS/MS with isotopically labeled internal standards .

Q. What mechanistic insights explain its reactivity in nucleophilic aromatic substitution reactions?

  • Mechanistic Study : The electron-withdrawing acyl chloride group activates the benzene ring toward nucleophilic attack. Density functional theory (DFT) calculations predict preferential substitution at the para position relative to the methoxy group. Experimental validation via kinetic studies (e.g., with piperidine as a nucleophile) confirms rate constants (k = 0.15 M⁻¹s⁻¹ at 25°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride

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